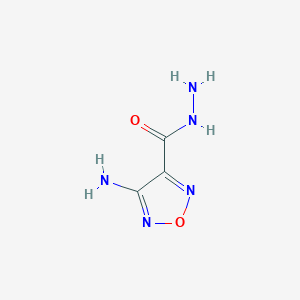

4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQCREDXLDLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337480 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246048-72-6 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis and characterization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and energetic materials development. Due to the limited availability of direct literature on this specific molecule, this guide provides a scientifically grounded, step-by-step protocol based on established synthesis routes for analogous 1,2,5-oxadiazole derivatives. The guide includes detailed experimental procedures, predicted characterization data, and a visual representation of the synthetic workflow.

Introduction

The 1,2,5-oxadiazole (furazan) ring is a significant pharmacophore in medicinal chemistry and a key structural component in the design of energetic materials.[1][2] Its derivatives are known to exhibit a wide range of biological activities and often possess high densities and positive enthalpies of formation.[2] The title compound, this compound, incorporates both an amino group and a carbohydrazide functional group on the oxadiazole core. These functionalities provide versatile handles for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules, including triazoles and other heterocyclic systems.[3][4][5] This guide details a feasible synthetic pathway and expected analytical characteristics for this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process commencing from 4-Amino-1,2,5-oxadiazole-3-carbonitrile. The initial step is the conversion of the nitrile to a methyl ester via acidic methanolysis, followed by hydrazinolysis to yield the final carbohydrazide product.

Synthesis Workflow Diagram

Caption: Proposed synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate

-

Reaction Setup: To a stirred solution of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (1.0 eq) in anhydrous methanol (15 mL/g of nitrile), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate should be filtered, washed with cold water, and dried under vacuum to yield the crude ester. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) in ethanol (10 mL/g of ester) in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: Add hydrazine hydrate (3.0 eq) to the suspension. Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting ester.[6]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then dried in a vacuum oven to afford the final product, this compound.

Characterization Data (Predicted)

The following table summarizes the predicted quantitative data for this compound based on analyses of structurally similar compounds.[1]

| Analysis | Predicted Value |

| Molecular Formula | C₃H₅N₅O₂ |

| Molecular Weight | 143.11 g/mol |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, ppm) | δ 9.2 (s, 1H, -NH-), 7.5 (s, 2H, -NH₂), 6.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 158.0 (C=O), 154.0 (C-NH₂), 145.0 (C-C=O) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 1640 (C=O stretching), 1600 (N-H bending), 1560 (C=N stretching) |

| HRMS (ESI) | [M+H]⁺: 144.0516 |

Potential Applications

This compound is a promising precursor for the synthesis of various polynitrogen heterocyclic systems.[1] Its functional groups allow for derivatization to create novel compounds with potential applications in:

-

Drug Discovery: The oxadiazole nucleus is a known scaffold for pharmacologically active substances.[1][7] The carbohydrazide moiety can be used to synthesize hydrazones, which have shown promise as drug candidates for treating various diseases.[1]

-

Energetic Materials: The high nitrogen content and the oxygen-rich oxadiazole ring suggest that derivatives of this compound could be explored as energetic materials with a good balance of performance and sensitivity.[8][9][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related heterocyclic compounds. The synthetic route is based on well-established chemical transformations, offering a high probability of success in a laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. nbinno.com [nbinno.com]

- 8. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]

- 9. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Properties of Two 1,2,5-Oxadiazole based Energetic Salts with Nitrogen-Rich Fused Ring Skeleton [energetic-materials.org.cn]

An In-depth Technical Guide on the Discovery of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide outlines a plausible and scientifically supported synthetic pathway, beginning from readily available starting materials. The synthesis involves the formation of a key intermediate, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, followed by its conversion to the target carbohydrazide. This document provides detailed experimental protocols for each synthetic step, a summary of all available quantitative data, and a discussion on the potential biological significance of this class of compounds based on the activities of structurally related molecules.

Introduction

The 1,2,5-oxadiazole, or furazan, nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of an amino group and a carbohydrazide moiety at the 3 and 4 positions of the furazan ring is anticipated to confer unique pharmacological properties, potentially through enhanced binding interactions with biological targets. This compound is a novel compound within this class. While its specific discovery and detailed characterization are not extensively documented in publicly accessible literature, its synthesis can be logically deduced from established chemical transformations. This guide provides a comprehensive overview of its putative synthesis, characterization of its precursors, and the therapeutic potential of the 4-aminofurazan scaffold.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from (Z)-2-cyano-2-(hydroxyimino)acetamide. The pathway involves the cyclization to form the ethyl ester intermediate, followed by hydrazinolysis to yield the final carbohydrazide.

Experimental Protocols

Synthesis of (Z)-2-cyano-2-(hydroxyimino)acetamide

This starting material can be prepared from cyanoacetamide through nitrosation.[4][5]

-

Materials: Cyanoacetamide, Sodium Nitrite, Hydrochloric Acid (6N), Water, Ethanol.

-

Procedure:

-

In a reaction vessel, prepare a solution of 420 parts of cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water.[6]

-

Heat the solution to 50 °C.[6]

-

Over a period of 2 hours, add 27.5 parts of 6N HCl to the solution.[6]

-

The resulting solution contains the sodium salt of 2-cyano-2-(hydroxyimino)acetamide, which can be used directly in the next step or isolated by acidification and filtration.[4][6]

-

Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

This key intermediate is formed by the cyclization of (Z)-2-cyano-2-(hydroxyimino)acetamide.

-

Materials: (Z)-2-cyano-2-(hydroxyimino)acetamide, Ethanol.

-

Procedure:

-

A solution of (Z)-2-cyano-2-(hydroxyimino)acetamide in ethanol is heated.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to afford ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

-

Synthesis of this compound

The final product is obtained through the hydrazinolysis of the corresponding ethyl ester.

-

Materials: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, Hydrazine Hydrate, Ethanol.

-

Procedure:

-

To a solution of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).[7]

-

The reaction mixture is heated under reflux for 10 hours.[7]

-

Upon cooling to room temperature, the product is expected to precipitate.

-

The solid is collected by filtration, washed with hot ethanol, and dried to yield this compound.

-

Data Presentation

Table 1: Physicochemical Properties of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₃ | [8][9] |

| Molecular Weight | 157.13 g/mol | [8][9] |

| CAS Number | 17376-63-5 | [10] |

Table 2: Spectroscopic Data for Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

| Spectroscopy | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR (Infrared) | Data not available in searched literature. |

| Mass Spec. | Data not available in searched literature. |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, related 4-aminofurazan derivatives have demonstrated promising anticancer and antimicrobial activities.[1][2][3]

-

Anticancer Activity: Several 4-aminofurazan derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, including liver, breast, lung, colon, and prostate cancer.[1] Some analogs have shown high potency, with IC₅₀ values comparable to or lower than the standard drug doxorubicin.[1] The proposed mechanism of action for many anticancer agents involves the induction of apoptosis.

-

Antimicrobial Activity: Derivatives of 3-amino-4-aminoximidofurazan have exhibited significant antimicrobial and antibiofilm activities against both Staphylococcus aureus and Pseudomonas aeruginosa.[2]

Given the absence of specific studies on the signaling pathways of this compound, a generalized workflow for screening its potential biological activity is presented below.

Conclusion

This compound represents a synthetically accessible and potentially bioactive molecule. This guide provides a foundational understanding of its discovery through a proposed synthetic route, leveraging established chemical principles. The detailed protocols for the synthesis of its precursors and the final compound offer a practical framework for its preparation in a laboratory setting. While further research is required to fully characterize this compound and elucidate its specific biological activities and mechanisms of action, the existing data on related 4-aminofurazan derivatives suggest its potential as a valuable lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. This guide serves as a crucial resource for researchers and scientists interested in exploring the therapeutic potential of this and other novel 1,2,5-oxadiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 8. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | C5H7N3O3 | CID 1244576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate [myskinrecipes.com]

- 10. Page loading... [guidechem.com]

4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring, substituted with both an amino and a carbohydrazide functional group. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. The 1,2,5-oxadiazole core is a known pharmacophore present in various biologically active molecules, often imparting properties such as nitric oxide donation, while the carbohydrazide group serves as a versatile handle for the synthesis of more complex derivatives, including hydrazones and other heterocyclic systems. This guide provides a detailed overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on experimental data and methodologies.

Chemical Properties and Data

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is required for a complete characterization.

| Property | Value | Source |

| CAS Number | 246048-72-6 | [Cenmed] |

| Molecular Formula | C₃H₅N₅O₂ | [Santa Cruz Biotechnology] |

| Molecular Weight | 143.11 g/mol | [Santa Cruz Biotechnology] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |

Synthesis

The primary route for the synthesis of this compound involves the hydrazinolysis of its corresponding ester precursor, Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate. This precursor is derived from 4-Amino-1,2,5-oxadiazole-3-carbonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard organic chemistry transformations for the conversion of an ester to a carbohydrazide.[1][2] Optimization may be required for specific laboratory conditions.

Materials:

-

Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of hydrazine hydrate to the solution (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

The product, this compound, is expected to precipitate from the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the final compound.

Characterization:

The synthesized compound should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C-N).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Note: Specific spectral data for this compound is not currently available in the cited literature.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its amino and carbohydrazide functional groups.

-

Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of various substituents.

-

Carbohydrazide Group: The carbohydrazide moiety is a versatile functional group that can react with aldehydes and ketones to form hydrazones. It can also be used as a precursor for the synthesis of other five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

The 1,2,5-oxadiazole ring system is a known pharmacophore in various drug candidates and has been associated with a range of biological activities, including:

-

Anticancer Activity: Derivatives of 1,2,5-oxadiazole have been investigated as potential anticancer agents.

-

Antimicrobial and Antifungal Activity: The oxadiazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties.[3]

-

Enzyme Inhibition: Certain 1,2,5-oxadiazole derivatives have been identified as inhibitors of enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.[4]

The title compound serves as a key intermediate for the synthesis of a library of derivatives that can be screened for various biological activities.

Logical Relationships and Workflows

The synthesis and derivatization of this compound can be visualized as a logical workflow.

Caption: Synthetic pathway of this compound and its derivatives.

Conclusion

This compound is a promising heterocyclic building block with significant potential in drug discovery and materials science. While detailed experimental data for the compound itself is limited, its synthesis from readily available precursors is feasible through established chemical transformations. The presence of versatile amino and carbohydrazide functional groups, coupled with the biologically relevant 1,2,5-oxadiazole core, makes it an attractive target for further research and development of novel chemical entities with diverse applications. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

Spectroscopic Analysis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide presents data from a closely related analogue, 4-amino-N'-(4-amino-1,2,5-oxadiazole-3-carbonyl)-1,2,5-oxadiazole-3-carbohydrazide , and provides generalized experimental protocols applicable to the target compound's characterization. The oxadiazole scaffold is a key feature in many biologically active compounds, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5]

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for a dimeric analogue of the target compound. These values provide an indication of the expected spectral characteristics of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | - | - | Data not available |

| ¹³C | - | - | Data not available |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| - | - | Data not available |

Note: Specific IR data is not available. Expected characteristic absorption bands would include N-H stretching for the amino and hydrazide groups (typically in the 3400-3200 cm⁻¹ region), C=O stretching for the carbohydrazide (around 1680-1640 cm⁻¹), and vibrations associated with the C=N and N-O bonds of the oxadiazole ring.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Ion Assignment |

| 254.16 | - | [M+H]⁺ (for the dimeric analogue C₆H₆N₈O₄) |

Note: The molecular weight of this compound (C₃H₅N₅O₃) is 159.11 g/mol . The expected mass spectrum would show a molecular ion peak corresponding to this mass.

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Molar Absorptivity (ε) |

| - | - | - |

Note: Specific UV-Vis data is not available. Oxadiazole derivatives typically exhibit absorption bands in the UV region due to π-π and n-π* electronic transitions within the conjugated system.*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be polar).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupling pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to the solution to promote ionization.

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

The wavelength of maximum absorbance (λmax) will be identified from the resulting spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound, and its potential applications in drug discovery.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel heterocyclic compound.

Caption: Potential applications of this compound in drug discovery based on the known activities of oxadiazole derivatives.

References

Structural Elucidation of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct studies on this specific molecule, this guide compiles predicted data and established methodologies based on closely related analogs and foundational principles of chemical synthesis and analysis. It details a plausible synthetic pathway, predicted spectroscopic and crystallographic data, and the experimental protocols necessary for its characterization. This document serves as a valuable resource for researchers working with novel oxadiazole derivatives, offering a predictive framework for their structural analysis.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a significant scaffold in the development of various biologically active compounds and energetic materials. The incorporation of amino and carbohydrazide functional groups, as seen in this compound, is of particular interest as these moieties can participate in diverse chemical transformations and biological interactions. The carbohydrazide group, in particular, is a versatile precursor for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles. A thorough understanding of the structural characteristics of this molecule is paramount for its application in drug design and materials science. This guide outlines the essential steps and data for the complete structural elucidation of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward conversion of a corresponding ester, ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, with hydrazine hydrate. The precursor ester is a known intermediate in the synthesis of various heterocyclic and energetic compounds.

Proposed Synthesis of this compound

A plausible and commonly employed method for the synthesis of carbohydrazides from their corresponding esters involves nucleophilic acyl substitution using hydrazine.

Reaction:

-

Starting Material: Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

-

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)

-

Solvent: Ethanol (EtOH)

-

Conditions: Reflux

Experimental Protocol:

-

To a solution of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq) in ethanol, add an excess of hydrazine hydrate (typically 3-5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, being a solid, is expected to precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Structural Elucidation Workflow

The comprehensive structural elucidation of a novel or uncharacterized compound like this compound involves a multi-faceted analytical approach. This workflow ensures the unambiguous determination of its chemical structure and purity.

Predicted Spectroscopic and Crystallographic Data

The following data is predicted based on the analysis of structurally similar compounds, including N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide and various carbohydrazide derivatives.

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight of the compound.

| Analysis Type | Predicted Value | Interpretation |

| Molecular Formula | C₃H₅N₅O₂ | - |

| Molecular Weight | 143.11 g/mol | - |

| High-Resolution MS | Expected [M+H]⁺ at m/z 144.0516 | Confirms the elemental composition of the molecule. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino & Amide) | 3400 - 3100 (multiple bands) | Stretching |

| C=O (Amide I) | 1680 - 1640 | Stretching |

| N-H (Amide II) | 1650 - 1550 | Bending |

| C=N (Oxadiazole) | 1600 - 1500 | Stretching |

| C-N | 1400 - 1200 | Stretching |

| N-O (Oxadiazole) | 1100 - 900 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are predicted to be run in a solvent like DMSO-d₆.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | -CONH- |

| ~5.5 - 6.5 | Broad Singlet | 2H | -C-NH₂ |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NHNH₂ |

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (Carbohydrazide) |

| ~140 - 150 | C-NH₂ (Oxadiazole) |

| ~130 - 140 | C-CONHNH₂ (Oxadiazole) |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. Based on the crystal structure of the closely related 4-Amino-1,2,5-oxadiazole-3-carboxamide, the following characteristics can be anticipated.

| Parameter | Predicted Observation |

| Crystal System | Likely to be monoclinic or orthorhombic. |

| Hydrogen Bonding | Extensive intermolecular hydrogen bonding is expected involving the amino group, the carbohydrazide moiety, and the oxadiazole nitrogen atoms. |

| Molecular Geometry | The 1,2,5-oxadiazole ring is expected to be planar. There might be some torsion around the C-C bond connecting the ring and the carbohydrazide group. |

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structural elucidation of this compound. By leveraging data from analogous compounds and established analytical techniques, a comprehensive characterization of this molecule can be achieved. The proposed synthetic route is robust and the expected spectroscopic and crystallographic data provide a solid foundation for researchers to confirm the structure of this and other related novel compounds. The methodologies and data presented herein are intended to facilitate further research and application of this compound in various scientific disciplines.

An In-depth Technical Guide to the Anticipated Thermal Properties of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal properties of the energetic material 4-Amino-1,2,5-oxadiazole-3-carbohydrazide. Due to a lack of specific experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the known characteristics of its precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, and other closely related aminofurazan derivatives. This guide outlines the probable synthetic route, presents anticipated thermal characteristics in a comparative context, and details the standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) necessary for its empirical thermal characterization.

Introduction

This compound is a nitrogen-rich heterocyclic compound with potential applications as an energetic material or as a precursor in the synthesis of pharmaceuticals. The 1,2,5-oxadiazole (furazan) ring system is a common structural motif in energetic materials due to its high heat of formation and contribution to molecular density. The presence of both an amino and a carbohydrazide group suggests a high degree of reactivity and the potential for extensive hydrogen bonding, which can significantly influence its thermal stability. A thorough understanding of its thermal properties, such as decomposition temperature and energy release, is critical for its safe handling, storage, and application.

Synthesis Pathway

The synthesis of this compound is anticipated to proceed via the hydrazinolysis of its corresponding ester precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This is a standard and widely used method for the preparation of carbohydrazides.

The precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate, can be synthesized through the cyclization of amidoximes or hydroxylamine derivatives.[1] A common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at elevated temperatures.[1]

The subsequent and final step in the synthesis of the target compound is the reaction of the methyl ester with hydrazine hydrate.[1]

Anticipated Thermal Properties: A Comparative Analysis

While specific experimental data for this compound is not available, the thermal behavior of related aminofurazan compounds can provide valuable insights into its expected stability. The following table summarizes the melting and decomposition temperatures of several analogous energetic materials.

| Compound Name | Melting Point (°C) | Decomposition Peak Temperature (°C) | Reference |

| 3-(4-aminofurazan-3-yl)-4-(4-nitrofurazan-3-yl)furoxan (ANFF-34) | 116.2 | 255.4 | [2][3] |

| 4-(4-aminofurazan-3-yl)-3-(4-nitrofurazan-3-yl)furoxan (ANFF-43) | 106.2 | 255.6 | [2][3] |

| 3-amino-4-nitrofurazan (ANF) | - | - | Thermal stability data not specified.[4] |

| Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate | - | 229 | |

| 3,3'-dicyano-4,4'-azofurazan | - | 234 | [5] |

| 3,4-bis(3-fluorodinitromethylfurazan-4-oxy) furazan | 50 | 197.8 | [5] |

Note: The absence of a melting point indicates that the compound decomposes before melting or the data was not provided in the cited source.

Based on these comparisons, it is reasonable to anticipate that this compound will exhibit a decomposition temperature in the range of 150-250 °C. The presence of the carbohydrazide group may influence the decomposition pathway and onset temperature due to its reactivity and potential for intramolecular reactions.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of this compound, the following standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and decomposition temperature, and to quantify the heat of fusion and decomposition.

Methodology:

-

Sample Preparation: A small sample of the compound (typically 1-5 mg) is accurately weighed into an aluminum or copper DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically 5, 10, or 20 °C/min, over a temperature range appropriate for the anticipated thermal events (e.g., from room temperature to 300 °C).[2]

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events (e.g., melting) appear as downward peaks, while exothermic events (e.g., decomposition) are represented by upward peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined using the instrument's software.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, providing information on thermal stability and decomposition kinetics.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[2]

-

Atmosphere: The experiment is performed under a controlled atmosphere, typically inert (nitrogen) or oxidative (air), with a defined flow rate.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. The onset temperature of decomposition and the residual mass at the end of the experiment are key parameters obtained.

Conclusion

While direct experimental data on the thermal properties of this compound remains to be published, this guide provides a robust framework for its synthesis and thermal characterization. Based on the analysis of related aminofurazan derivatives, the compound is expected to be a thermally sensitive material with a decomposition temperature likely in the 150-250 °C range. The detailed experimental protocols for DSC and TGA provided herein offer a clear pathway for researchers to empirically determine the precise thermal characteristics of this novel compound, which is essential for its potential development and application in the fields of energetic materials and pharmaceuticals.

References

- 1. Buy Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 159013-94-2 [smolecule.com]

- 2. A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]

- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into 4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide

This whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the foundational role of molecular characteristics in determining pharmacological activity, this guide details the theoretical methodologies, presents illustrative quantitative data, and outlines the experimental protocols relevant to the study of this molecule and its analogs.

Introduction

This compound, also known as 3-amino-4-carbohydrazidofurazan, belongs to the furazan (1,2,5-oxadiazole) class of heterocycles. These compounds are recognized for their diverse biological activities, which are intrinsically linked to their molecular structure and electronic properties. Quantum chemical calculations offer a powerful, non-experimental approach to understanding these characteristics at the atomic level, thereby guiding the rational design of novel therapeutic agents.

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method that provides a favorable balance between accuracy and computational cost for molecules of this nature. The insights gained from these calculations can predict molecular geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties such as frontier molecular orbitals, which are crucial for assessing molecular reactivity and potential intermolecular interactions with biological targets.

Theoretical and Computational Methodologies

The computational investigation of this compound is typically performed using a suite of quantum chemical software. The following protocol outlines a standard approach for these calculations.

Geometry Optimization

The first step in any quantum chemical analysis is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used and well-validated functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for hydrogen bonding and non-covalent interactions.

-

Procedure: An initial molecular structure is built and subjected to geometry optimization without any symmetry constraints. The optimization process is complete when the forces on all atoms are negligible and the geometry corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

-

Software: Same as for geometry optimization.

-

Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Procedure: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum. The calculated frequencies can be compared with experimental IR and Raman spectra for validation of the computational method. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

Electronic Properties Analysis

To understand the reactivity and electronic nature of the molecule, various electronic properties are calculated from the optimized geometry.

Experimental Protocol:

-

Software: Same as for geometry optimization.

-

Method/Functional/Basis Set: B3LYP/6-311++G(d,p).

-

Properties Calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions.

-

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical but realistic quantitative data for this compound, based on DFT calculations (B3LYP/6-311++G(d,p)) and comparison with structurally similar compounds found in the literature. Note: This data is for illustrative purposes and should be confirmed by specific calculations for the target molecule.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-N2 | 1.405 | N2-O1-N5 | 109.5 |

| N2-C3 | 1.310 | O1-N2-C3 | 105.0 |

| C3-C4 | 1.450 | N2-C3-C4 | 115.5 |

| C4-N5 | 1.315 | C3-C4-N5 | 115.0 |

| N5-O1 | 1.400 | C4-N5-O1 | 105.0 |

| C3-C6 | 1.480 | N2-C3-C6 | 122.0 |

| C4-N8 | 1.350 | C4-C3-C6 | 122.5 |

| C6=O7 | 1.230 | C3-C4-N8 | 120.0 |

| C6-N9 | 1.360 | N5-C4-N8 | 125.0 |

| N9-N10 | 1.400 | C3-C6-O7 | 121.0 |

| C3-C6-N9 | 118.0 | ||

| O7-C6-N9 | 121.0 | ||

| C6-N9-N10 | 119.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| ν1 | 3450 | ~3400 | N-H asymmetric stretch (NH2) |

| ν2 | 3350 | ~3300 | N-H symmetric stretch (NH2) |

| ν3 | 3250 | ~3200 | N-H stretch (hydrazide) |

| ν4 | 1680 | ~1670 | C=O stretch (amide I) |

| ν5 | 1630 | ~1620 | N-H scissoring (NH2) |

| ν6 | 1580 | ~1570 | C=N stretch (ring) |

| ν7 | 1540 | ~1530 | N-H bend (amide II) |

| ν8 | 1450 | ~1440 | C-N stretch (ring) |

| ν9 | 1050 | ~1040 | N-N stretch |

| ν10 | 880 | ~870 | Ring breathing |

Table 3: Key Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 4.5 Debye |

Visualization of Workflows and Relationships

Graphviz diagrams are employed to visually represent the logical flow of the computational and experimental processes, as well as the relationships between key calculated properties.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, are an indispensable tool in the modern drug discovery and development pipeline for novel heterocyclic compounds like this compound. They provide fundamental insights into molecular structure, stability, and electronic properties that are challenging and costly to obtain through experimental means alone. The predictive power of these computational methods allows for the efficient screening of potential drug candidates and the rational design of derivatives with enhanced pharmacological profiles. This technical guide provides a foundational understanding of the methodologies and expected outcomes of such computational studies, empowering researchers to leverage these techniques in their work.

Navigating the Bio-potential of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide Derivatives: A Technical Guide to Preliminary Biological Screening

Disclaimer: Detailed experimental data and biological screening results for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide derivatives are not extensively available in the current body of scientific literature. This guide provides a comprehensive framework based on established methodologies for the synthesis and biological evaluation of analogous heterocyclic compounds, particularly derivatives of the 4-amino-1,2,5-oxadiazole (4-aminofurazan) core. The protocols and potential activities described herein are intended to serve as a foundational resource for researchers initiating investigations into this specific class of compounds.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a notable pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of an amino group at the 4-position and a carbohydrazide moiety at the 3-position of this scaffold presents a unique opportunity for the development of novel therapeutic agents. The carbohydrazide group, in particular, is a versatile functional handle that can be readily derivatized to generate a library of compounds for biological screening. This guide outlines a proposed synthetic pathway, standard protocols for preliminary antimicrobial and anticancer screening, and a discussion of potential biological targets for this compound derivatives.

Proposed Synthetic Pathway

The synthesis of this compound derivatives can be envisioned as a multi-step process commencing from the readily available precursor, 4-Amino-1,2,5-oxadiazole-3-carbonitrile. The proposed synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

I. Synthesis of this compound (Proposed)

Materials: 4-Amino-1,2,5-oxadiazole-3-carbonitrile, hydrazine hydrate, ethanol.

Procedure:

-

Dissolve 4-Amino-1,2,5-oxadiazole-3-carbonitrile in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

II. General Procedure for the Synthesis of Schiff Base Derivatives

Materials: this compound, appropriate aromatic or heterocyclic aldehyde/ketone, ethanol, glacial acetic acid (catalyst).

Procedure:

-

Dissolve equimolar amounts of this compound and the selected aldehyde or ketone in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture. The precipitated product can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Purify the product by recrystallization if necessary.

-

Characterize the synthesized derivatives by spectroscopic analysis.

Preliminary Biological Screening: Inferred Activities and Protocols

While specific data for the target compounds is lacking, the 4-amino-1,2,5-oxadiazole scaffold is present in molecules with known biological activities. The following table summarizes potential areas for screening based on the activities of related compounds.

| Biological Activity | Potential Targets/Mechanisms | Rationale based on Analogous Compounds |

| Antimicrobial | Bacterial cell wall synthesis, DNA gyrase, protein synthesis | Various oxadiazole derivatives have shown broad-spectrum antibacterial and antifungal activities.[1] |

| Anticancer | Topoisomerase inhibition, kinase inhibition, induction of apoptosis | Phenyl-substituted 1,2,5-oxadiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[2] |

| Enzyme Inhibition | Carbonic anhydrase, α-glucosidase, α-amylase | Oxadiazole-containing compounds have been identified as inhibitors of various enzymes.[3] |

I. Antimicrobial Screening Protocol (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes, sterile cork borer (6 mm diameter)

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Prepare sterile MHA and SDA plates.

-

Prepare a standardized inoculum (0.5 McFarland standard) of the test microorganisms.

-

Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells of 6 mm diameter in the agar.

-

Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

-

Add a fixed volume (e.g., 100 µL) of each test solution and the standard drug solution into separate wells.

-

Add the same volume of DMSO to one well as a negative control.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

II. Anticancer Screening Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound derivatives are yet to be elucidated, the known activities of related heterocyclic compounds suggest potential involvement in various cellular pathways. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a lead anticancer compound from this series.

References

- 1. ijmspr.in [ijmspr.in]

- 2. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]

- 3. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

A Technical Guide to the Synthesis of Novel 1,2,5-Oxadiazole Derivatives for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of novel 1,2,5-oxadiazole (furoxan) derivatives, a class of compounds with significant potential in drug discovery due to their role as nitric oxide (NO) donors. We will explore key synthetic methodologies, present quantitative data from recent studies, and visualize relevant workflows and biological pathways.

Introduction to 1,2,5-Oxadiazoles (Furoxans)

The 1,2,5-oxadiazole-2-oxide, commonly known as furoxan, is a five-membered heterocyclic ring system that serves as a prominent structural motif in medicinal chemistry. Furoxans are renowned for their ability to release nitric oxide (NO) under physiological conditions. This property makes them valuable as potential therapeutic agents for a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders, where NO plays a crucial signaling role. The release of NO from the furoxan ring is typically triggered by reaction with endogenous thiols like glutathione (GSH).

Core Synthetic Strategies

The synthesis of the 1,2,5-oxadiazole ring system can be achieved through several established methods. The most common approach involves the dimerization of nitrile oxides, which are themselves generated in situ from precursors such as aldoximes. Another prevalent method is the cyclization of α-dioximes. These core structures can then be further functionalized to create novel derivatives with tailored pharmacological profiles.

Experimental Protocol: Synthesis of Novel Furoxan-Based Hybrid Compounds

Recent research has focused on creating hybrid molecules that combine the NO-donating furoxan moiety with another pharmacologically active scaffold to achieve synergistic therapeutic effects. Below is a detailed protocol adapted from studies on novel furoxan derivatives designed as potential anticancer agents.

Objective: To synthesize a hybrid compound by linking a furoxan derivative to a chalcone scaffold, known for its anticancer properties.

Step 1: Synthesis of the Furoxan Precursor (e.g., 4-amino-phenyl-furoxan)

-

Nitration: A substituted benzaldehyde is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group.

-

Oxime Formation: The resulting nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding aldoxime.

-

Oxidative Cyclization: The aldoxime is then subjected to oxidative cyclization using an oxidizing agent like sodium hypochlorite (bleach) to form the 1,2,5-oxadiazole ring.

-

Reduction: The nitro group on the phenyl ring is reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation. This yields the 4-amino-phenyl-furoxan precursor.

Step 2: Synthesis of the Chalcone Moiety

-

A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a strong base (e.g., sodium hydroxide) via a Claisen-Schmidt condensation reaction.

-

The reaction mixture is typically stirred at room temperature until a precipitate (the chalcone) is formed.

-

The product is then filtered, washed, and recrystallized to yield the pure chalcone.

Step 3: Hybridization via Amide Bond Formation

-

The chalcone, containing a carboxylic acid group, is activated using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent (e.g., dichloromethane).

-

The activated chalcone is then reacted with the 4-amino-phenyl-furoxan precursor.

-

The reaction is stirred at room temperature for several hours.

-

The final hybrid compound is purified using column chromatography.

Quantitative Data

The following tables summarize typical quantitative data obtained from the synthesis and evaluation of novel furoxan derivatives.

Table 1: Synthesis Yields of Furoxan-Chalcone Hybrids

| Compound ID | Molecular Structure | Yield (%) |

| FC-1 | Furoxan-Phenyl-Chalcone | 78% |

| FC-2 | Furoxan-Naphthyl-Chalcone | 72% |

| FC-3 | Furoxan-Pyridyl-Chalcone | 65% |

Table 2: In Vitro Anticancer Activity (IC50 Values)

| Compound ID | Cell Line (e.g., A549 - Lung Cancer) | IC50 (µM) |

| FC-1 | A549 | 5.2 |

| FC-2 | A549 | 3.8 |

| FC-3 | A549 | 8.1 |

| Doxorubicin (Control) | A549 | 1.5 |

Table 3: Nitric Oxide (NO) Release Data

| Compound ID | NO Release (%) after 2h (in presence of GSH) |

| FC-1 | 35% |

| FC-2 | 42% |

| FC-3 | 28% |

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel 1,2,5-oxadiazole derivatives.

Caption: General workflow for synthesis and evaluation of furoxan derivatives.

This diagram outlines the proposed signaling pathway initiated by a furoxan derivative in a cancer cell.

Caption: Proposed mechanism of NO-mediated anticancer activity.

An In-depth Technical Guide to the Exploration of Furazan-Based Energetic Material Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols for key furazan-based energetic material precursors. Furazan and its N-oxide derivative, furoxan, are foundational structures in the development of high-performance energetic materials due to their high heats of formation, density, and the energetic contribution of the N-O bond.[1][2][3][4] This document details the synthetic pathways to crucial precursors and summarizes their energetic properties in a comparative format.

Core Precursors and Their Energetic Properties

The exploration of furazan-based energetic materials hinges on the successful synthesis of key precursors, which serve as building blocks for more complex and powerful molecules. The following tables summarize the quantitative data for some of the most significant furazan-based precursors and their derivatives.

Table 1: Physicochemical Properties of Key Furazan-Based Precursors

| Compound Name | Abbreviation | Molecular Formula | Density (g/cm³) | Melting Point (°C) | Decomposition Temperature (°C) |

| 3,4-Diaminofurazan | DAF | C₂H₄N₄O | 1.61 | 180 | 240 |

| 3-Amino-4-nitrofurazan | ANF | C₂H₂N₄O₃ | - | - | - |

| 3,3'-Dinitro-4,4'-azofurazan | DNAzF | C₄N₈O₆ | - | - | - |

| 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | BNFF-1 | C₆N₁₀O₈ | 1.836 | 84 | - |

| 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide | BNFF/DNTF | C₆N₁₀O₉ | 1.937 | 110 | 253.6 |

| 4,4'-Dinitro-3,3'-diazenofuroxan | DDF | C₄N₈O₈ | 2.02 | - | ~130 |

Table 2: Detonation Performance of Selected Furazan-Based Compounds

| Compound Name | Abbreviation | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide | BNFF/DNTF | 9250 | 41.1[5] |

| 4,4'-Dinitro-3,3'-diazenofuroxan | DDF | 10,000 | - |

| 3,3'-Dicyano-4,4'-azofurazan | - | 7640 | 21.8[6] |

| Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate | - | 8138 | 30.1[6] |

| 3,4-bis(3-fluorodinitromethylfurazan-4-oxy) furazan | - | 8644.5 | 34.0[6] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the safe and efficient synthesis of these high-energy compounds. The following sections provide step-by-step methodologies for the preparation of key furazan precursors.

Synthesis of 3,4-Diaminofurazan (DAF)

The synthesis of 3,4-Diaminofurazan (DAF) is a foundational process, typically achieved through the cyclization of diaminoglyoxime (DAG).[7][8]

Step 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxime [9]

-

Reaction Setup: In a 250 mL round-bottom flask, add 17.6 g (0.2 mol) of glyoxime to 100 mL of a 5 M aqueous sodium hydroxide solution.

-

Addition of Reagent: To the stirred solution, add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.

-

Heating: Fit the flask with a condenser and heat the reaction mixture in an oil bath at 90 °C for 6 hours.

-

Isolation: Allow the mixture to cool to room temperature. A colorless crystalline solid (needles) of diaminoglyoxime will precipitate.

-

Purification: Isolate the solid by filtration, wash with 10-15 mL of cold water, and dry to yield diaminoglyoxime.

Step 2: Cyclization of Diaminoglyoxime (DAG) to 3,4-Diaminofurazan (DAF) [9]

-

Reaction Setup: Place a suspension of 23.6 g (0.2 mol) of diaminoglyoxime in 80 mL of a 2 M aqueous potassium hydroxide solution into a stainless steel reactor.

-

Heating: Close the reactor and place it in an oil bath preheated to 170-180 °C. Maintain this temperature for 2 hours.

-

Cooling and Isolation: Cool the reactor by immersion in an ice bath for 2 hours. Caution: Open the reactor in a fume hood to avoid exposure to trace amounts of ammonia.

-

Purification: Remove the mixture from the reactor, washing the chamber with two 20 mL portions of water. Filter the combined solution to obtain colorless needles of 3,4-diaminofurazan.

Synthesis of 3-Amino-4-nitrofurazan (ANF)

3-Amino-4-nitrofurazan (ANF) is a key intermediate synthesized by the oxidation of DAF.[1][10]

-

Oxidizing System Preparation: The oxidizing system consists of a mixture of hydrogen peroxide, sodium tungstate, and methanesulfonic acid (H₂O₂/CH₃SO₃H/Na₂WO₄).[1]

-

Reaction Conditions: At 10°C, sequentially add 132 ml of a 30% hydrogen peroxide solution and 10.9 g of sodium tungstate to the reactor. Heat the mixture to 30°C.[10]

-

Addition of DAF: Add a pre-prepared mixture of 6.6 g of DAF and 43 ml of methanesulfonic acid to the reactor at a rate of 1 ml/min.[10]

-

Reaction and Work-up: Maintain stirring for 3.5 hours after the addition is complete. Pour the reaction mixture into ice water to precipitate the solids.[10]

-

Purification: The desired product, ANF, is the main component of the dried filtrate after extraction with dichloromethane and concentration under reduced pressure.[10]

Synthesis of 3,3'-Dinitro-4,4'-azofurazan (DNAzF)

This energetic compound is synthesized from 3-amino-4-nitrofurazan (ANF).

-

Reaction: Treat 3-amino-4-nitrofurazan (ANF) with potassium permanganate and concentrated hydrochloric acid.[1]

-

Yield: This process affords 3,3'-dinitro-4,4'-azofurazan (DNAzF) in a 54.7% yield.[1]

Synthesis of 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF)

A safer and more convenient synthesis method for BNFF has been developed.

-

Starting Material: The synthesis starts from 3-amino-4-(carboxymethyl)furazan.

-

Oxidation and Nitration: The starting material is oxidized and then treated with a dilute mixed acid (HNO₃ and H₂SO₄).

-

Yield and Purity: This method produces BNFF in a 52% yield with a purity of 99% after liquid chromatography analysis. This approach avoids the use of high-concentration hydrogen peroxide and mitigates dangerous exothermic profiles.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and logical connections in the exploration of furazan-based energetic materials.

Caption: Synthetic pathway for 3,4-Diaminofurazan (DAF).

Caption: Synthesis of ANF and DNAzF from DAF.

Caption: Logical workflow for the safer synthesis of BNFF/DNTF.

Conclusion

The furazan framework remains a cornerstone in the design of novel energetic materials. The precursors detailed in this guide, particularly 3,4-diaminofurazan, are versatile starting points for a wide array of high-performance explosives and propellants. The synthetic routes outlined, coupled with the tabulated performance data, provide a solid foundation for researchers to build upon. Continued exploration into safer, more efficient synthetic methodologies and the development of new furazan-based structures will undoubtedly push the boundaries of energetic materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Three Methods of Synthesizing 3,4-Diaminofurazan [energetic-materials.org.cn]

- 3. CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan - Google Patents [patents.google.com]

- 4. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]

- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chemistry-chemists.com [chemistry-chemists.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. cetjournal.it [cetjournal.it]

- 10. acs.figshare.com [acs.figshare.com]

Methodological & Application

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide as a versatile building block in the synthesis of novel pharmaceutical agents. The unique structural features of this compound, namely the energetic furazan ring coupled with a reactive carbohydrazide moiety, make it an attractive starting material for the development of a diverse range of heterocyclic compounds with significant therapeutic potential.

Introduction: The Versatility of the Furazan Scaffold

The 1,2,5-oxadiazole (furazan) ring system is a key pharmacophore in medicinal chemistry. Its incorporation into molecular structures can enhance biological activity and improve physicochemical properties. This compound serves as a readily available precursor for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazoles, which have demonstrated a broad spectrum of pharmacological activities.

Key Applications in Pharmaceutical Synthesis

Anticancer Drug Discovery

Derivatives of this compound are promising candidates for the development of novel anticancer agents. The furazan and subsequently formed triazole rings can serve as scaffolds for molecules that target key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

A significant target for anticancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Certain 1,2,5-oxadiazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting the downstream Raf/MEK/ERK signaling cascade. This inhibition ultimately leads to a reduction in cell proliferation and survival.

Development of Vasorelaxant Agents

The 1,2,5-oxadiazole scaffold is also being explored for the development of vasorelaxant agents. Certain furoxan derivatives (N-oxides of furazans) are known to act as nitric oxide (NO) donors, which can lead to the relaxation of vascular smooth muscle. This property makes them attractive for the potential treatment of cardiovascular diseases such as hypertension.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of biologically active molecules.

General Synthesis Workflow

The general strategy involves the conversion of the carbohydrazide into a more complex heterocyclic system, such as a 1,2,4-triazole, which can then be further functionalized.

Protocol 1: Synthesis of N2-Acyl-4-aminofurazan-3-carbohydrazides

This protocol describes the acylation of this compound, which is the first step towards the synthesis of 1,2,4-triazole derivatives.

Materials:

-

This compound

-

Appropriate acid chloride (e.g., benzoyl chloride)

-

Pyridine

-

Dichloromethane (DCM)

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N2-acyl-4-aminofurazan-3-carbohydrazide.

Protocol 2: Synthesis of 3-Amino-4-(5-substituted-1,2,4-triazol-3-yl)furazans